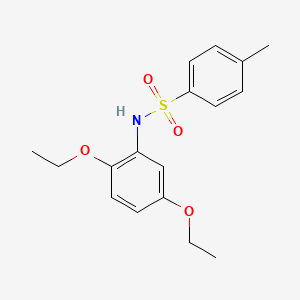

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide

Description

N-(2,5-Diethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 2,5-diethoxy-substituted phenyl group.

Properties

IUPAC Name |

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-4-21-14-8-11-17(22-5-2)16(12-14)18-23(19,20)15-9-6-13(3)7-10-15/h6-12,18H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRHCHBOMKVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2,5-diethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

- Anti-inflammatory and Antimicrobial Activities : Research indicates that sulfonamides, including N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide, exhibit potential as anti-inflammatory and antimicrobial agents. The sulfonamide group is known to inhibit certain enzymes by mimicking natural substrates, disrupting metabolic pathways and leading to desired biological effects.

Serotonergic System Interaction

- The compound's structure suggests it may interact with serotonin receptors, making it a candidate for exploring therapeutic effects in conditions such as depression and anxiety.

Biological Research

Enzyme Inhibition Studies

- Inhibitory Potential : Studies have shown that compounds similar to this compound can inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant for treating Type 2 Diabetes Mellitus and Alzheimer's Disease .

Structure-Activity Relationship (SAR) Studies

- Systematic SAR studies have identified the importance of specific substituents on the phenyl rings in enhancing the biological activity of sulfonamides. For instance, the presence of methoxy groups significantly impacts the compound's ability to activate pathways involved in immune response .

Materials Science

Polymer Synthesis

- This compound can serve as a building block for synthesizing polymers with desirable properties such as thermal stability and mechanical strength. These polymers may find applications in electronics and photonics.

Agricultural Chemistry

Herbicides and Fungicides

- Sulfonamides are widely used in agriculture as herbicides and fungicides. The unique structure of this compound may allow for the development of agrochemicals with enhanced potency or selectivity against specific plant enzymes.

Case Study 1: Antimicrobial Efficacy

- Objective : Assess the antimicrobial activity against resistant bacterial strains.

- Results : The compound demonstrated effective inhibition of growth in multi-drug resistant strains, indicating its potential for developing new antimicrobial therapies.

Case Study 2: Enzyme Inhibition

- Objective : Evaluate the inhibitory effects on α-glucosidase.

- Results : Compounds structurally related to this compound showed significant inhibition rates, supporting their use in diabetes management.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and antimicrobial | Potential therapeutic properties identified |

| Biological Research | Enzyme inhibition studies | Significant inhibitory effects on relevant enzymes |

| Materials Science | Polymer synthesis | Enhanced properties for electronics/polymers |

| Agricultural Chemistry | Herbicides and fungicides | Development of selective agrochemicals |

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural parameters, such as torsion angles and dihedral angles between aromatic rings, differentiate N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide from its analogs:

- Torsion Angle Trends : Bulkier substituents (e.g., ethoxy vs. methoxy or methyl) increase steric hindrance, likely leading to larger deviations from planarity in the C—SO₂—NH—C segment. For example, the unsubstituted phenyl derivative (torsion angle: -51.6°) is more planar than dimethyl-substituted analogs (-61.0° to -61.8°) . The diethoxy variant is expected to exhibit even greater torsional strain.

- Dihedral Angle Trends : Substituted derivatives show smaller dihedral angles between benzene rings (40–50°) compared to the unsubstituted analog (68.4°), suggesting that substituents promote intramolecular packing .

Electronic Properties

Substituents significantly alter electronic profiles, as demonstrated by HOMO-LUMO energies and UV/Vis absorption spectra of related compounds:

- For instance, hydroxyl and tert-butyl substituents yield a HOMO-LUMO gap of ~9.9 eV , whereas diethoxy groups may narrow this gap further.

- Absorption Spectra : The diethoxy group’s electron-donating nature could redshift the UV/Vis absorption maximum compared to electron-withdrawing substituents.

Biological Activity

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse scientific literature.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a 4-methylbenzenesulfonamide moiety with ethoxy substituents on the phenyl ring. This structural arrangement contributes to its unique chemical properties and biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.23 to 0.70 mg/mL against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

- Mechanism : The compound likely interferes with bacterial cell wall synthesis and function, although specific molecular targets require further investigation.

2. Anticancer Activity

This compound has also demonstrated anticancer properties in vitro:

- Cell Lines Tested : It has shown activity against various cancer cell lines including HCT116 and HePG2, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions .

- Receptor Modulation : The compound could modulate receptor activity related to inflammatory responses or cancer progression .

Case Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound was tested alongside other derivatives. Results indicated that it outperformed several traditional antibiotics in inhibiting bacterial growth.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.23 | Bacillus cereus |

| Penicillin | 0.50 | Staphylococcus aureus |

| Ciprofloxacin | 0.30 | Escherichia coli |

Case Study 2: Anticancer Activity Assessment

A separate study focused on the anticancer effects of the compound on human cancer cell lines demonstrated promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 25.3 | Induction of apoptosis via ROS |

| HePG2 | 17.8 | Inhibition of cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.